![molecular formula C12H19NO19S3 B1206703 (2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid
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Overview
Description
HP_dp02_0009 is an unsaturated heparin disaccharide that is 2N,6-O-disulfo-alpha-D-glucosamine in which the hydroxy group at position 4 has been glycosylated by 4-deoxy-2-O-sulfo-alpha-L-threo-hex-4-enopyranuronic acid. Sequence: DUA2S-GlcNS6S. It is an unsaturated heparin disaccharide, an oligosaccharide sulfate and a monocarboxylic acid. It is a conjugate acid of a heparin disaccharide I-S(4-).
Scientific Research Applications
Enantiospecific Synthesis
The compound has been studied in the context of enantiospecific synthesis. For instance, Deschenaux et al. (1989) explored the synthesis of enantiomers related to this compound, focusing on the synthesis of (+)-(2R)- and (−)-(2S)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid from hydroxybutanoates. This work highlights the importance of enantiospecific processes in the synthesis of complex molecules (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Synthesis of C15 Polyketide Spiroketals
Meilert et al. (2004) conducted research on the non-iterative asymmetric synthesis of C15 polyketide spiroketals, utilizing related compounds. This study provides insight into the creation of complex organic structures and highlights the importance of stereo- and enantioselectivity in chemical synthesis (Meilert, Pettit, & Vogel, 2004).
Prins-Type Cyclization of Oxonium Ions
Research by Fráter et al. (2004) on the Prins-type cyclization of oxonium ions involving related compounds demonstrates the compound's relevance in facilitating complex organic reactions. This study underlines the compound's potential in creating diverse molecular structures through cyclization processes (Fráter, Müller, & Kraft, 2004).
Regioselective Sulfamoylation
Miller et al. (2015) utilized similar compounds in their study on regioselective sulfamoylation. This methodology enabled the synthesis of small molecule inhibitors, demonstrating the compound's utility in pharmaceutical research, particularly in the development of enzyme inhibitors (Miller, Carbain, Beale, Alhasan, Reeves, Baisch, Newell, Golding, & Griffin, 2015).
properties
Product Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
---|---|
Molecular Formula |
C12H19NO19S3 |
Molecular Weight |
577.5 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO19S3/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27)/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1 |
InChI Key |
LRPGJWKAYQRIAQ-GYBHJADLSA-N |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O |
SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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